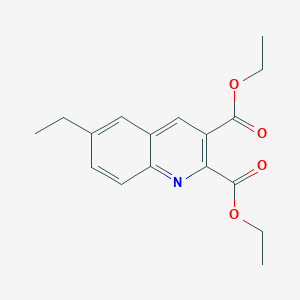
6-Ethylquinoline-2,3-dicarboxylic acid diethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 6-Ethylquinoline-2,3-dicarboxylic acid diethyl ester involves several steps. One common method includes the reaction of ethyl quinoline-2,3-dicarboxylate with ethyl iodide under basic conditions . The reaction typically requires a solvent such as dimethylformamide (DMF) and a base like potassium carbonate (K₂CO₃). The mixture is heated to facilitate the reaction, and the product is then purified through recrystallization or chromatography .
Chemical Reactions Analysis
6-Ethylquinoline-2,3-dicarboxylic acid diethyl ester undergoes various chemical reactions, including:
Scientific Research Applications
6-Ethylquinoline-2,3-dicarboxylic acid diethyl ester has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-Ethylquinoline-2,3-dicarboxylic acid diethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
6-Ethylquinoline-2,3-dicarboxylic acid diethyl ester can be compared with other quinoline derivatives, such as:
Quinoline-2,3-dicarboxylic acid diethyl ester: Lacks the ethyl group at the 6-position, which may affect its reactivity and biological activity.
6-Methylquinoline-2,3-dicarboxylic acid diethyl ester: Similar structure but with a methyl group instead of an ethyl group, leading to differences in physical and chemical properties.
Quinoline-2-carboxylic acid: A simpler structure with only one carboxylic acid group, used in different research contexts.
Properties
CAS No. |
948289-92-7 |
|---|---|
Molecular Formula |
C17H19NO4 |
Molecular Weight |
301.34 g/mol |
IUPAC Name |
diethyl 6-ethylquinoline-2,3-dicarboxylate |
InChI |
InChI=1S/C17H19NO4/c1-4-11-7-8-14-12(9-11)10-13(16(19)21-5-2)15(18-14)17(20)22-6-3/h7-10H,4-6H2,1-3H3 |
InChI Key |
XVKQFGRPDNJKHN-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=CC(=C(N=C2C=C1)C(=O)OCC)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



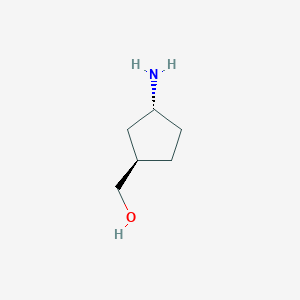
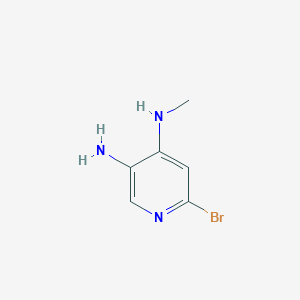

![{(2R)-2-[(2R)-2,6-Dimethylheptyl]piperidin-1-yl}(phenyl)methanone](/img/structure/B12630525.png)
![6-(5-Methoxypyridin-3-yl)imidazo[1,2-b]pyridazin-2-amine](/img/structure/B12630527.png)
![1,4-Bis[5-(9,9-dioctyl-9H-fluoren-2-yl)thiophen-2-yl]anthracene-9,10-dione](/img/structure/B12630531.png)


![2-[2,4-Bis(trifluoromethyl)phenyl]thioacetamide](/img/structure/B12630552.png)
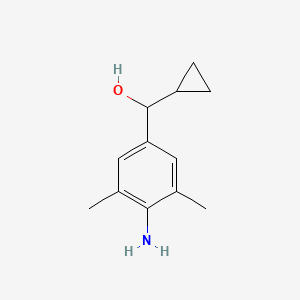
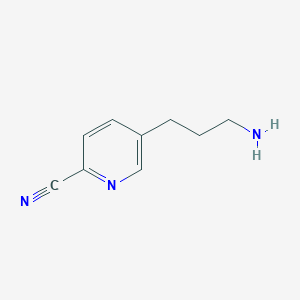

![(1Z)-N-[2-(Bromomethyl)-4-methoxyphenyl]-2,2-difluoroethanimidoyl chloride](/img/structure/B12630579.png)
